3E,5Z-Tetradecadienyl acetate

Description

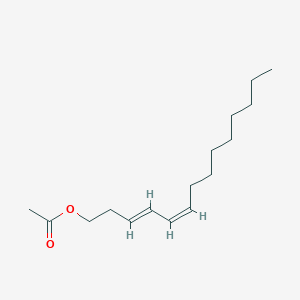

Structure

3D Structure

Properties

Molecular Formula |

C16H28O2 |

|---|---|

Molecular Weight |

252.39 g/mol |

IUPAC Name |

[(3E,5Z)-tetradeca-3,5-dienyl] acetate |

InChI |

InChI=1S/C16H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h10-13H,3-9,14-15H2,1-2H3/b11-10-,13-12+ |

InChI Key |

XXIIMWWMOJXDLK-JPYSRSMKSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\C=C\CCOC(=O)C |

Canonical SMILES |

CCCCCCCCC=CC=CCCOC(=O)C |

Origin of Product |

United States |

Isolation and Identification of 3e,5z Tetradecadienyl Acetate As a Pheromone Component

Discovery and Characterization in Specific Insect Species

Research has identified (3E,5Z)-Tetradecadienyl acetate (B1210297) as a potent sex attractant for the leafroller moth, Recurvaria leucatella. In field trials, synthetic (3E,5Z)-3,5-tetradecadienyl acetate successfully attracted a significant number of male R. leucatella moths into sticky traps. researchgate.netresearchgate.net The study highlighted the specificity of this isomer, as other geometrical isomers did not influence the trap catches, underscoring its critical role in the chemical signaling of this species. researchgate.netresearchgate.net This discovery provides a valuable tool for monitoring populations of this agricultural pest. researchgate.netresearchgate.net

(3E,5Z)-Tetradecadienyl acetate is a key sex attractant for the carpenterworm moth, Prionoxystus robiniae. researchgate.netwikipedia.orgpherobase.com Initial investigations using electroantennogram (EAG) analyses of female gland extracts and male antennal responses to synthetic compounds pointed to this molecule as a likely pheromone component. researchgate.net Subsequent laboratory and field bioassays confirmed that the (3E,5Z) isomer is biologically active and effectively attracts male moths. researchgate.net

Interestingly, the pheromonal activity in P. robiniae is influenced by the presence of other isomers. The (E,E) isomer was found to synergize the attraction of the primary (3E,5Z) component, while the (Z,Z) isomer inhibited it. researchgate.net This demonstrates the complexity of the pheromone blend and the importance of isomeric purity for effective chemical communication. While it is a potent attractant, it has been suggested that another pheromonal component may be present in the natural female extract. researchgate.net

Interactive Table: Isomeric Effects on Prionoxystus robiniae Attraction

| Isomer | Role | Effect on Male Attraction |

| (3E,5Z)-Tetradecadienyl acetate | Primary Attractant | Attracts males |

| (E,E)-3,5-Tetradecadienyl acetate | Synergist | Enhances attraction of the primary component |

| (Z,Z)-3,5-Tetradecadienyl acetate | Inhibitor | Reduces or prevents attraction |

| (E,Z)-3,5-Tetradecadienyl acetate | Neutral | No significant effect on attraction |

In the apple leafroller, Bonagota cranaodes, (3E,5Z)-Tetradecadienyl acetate functions as a crucial minor component within a multi-chemical sex pheromone blend. nih.govoup.combioone.org Analysis of female pheromone glands revealed its presence alongside the main pheromone component, (E,Z)-3,5-dodecadienyl acetate, and other related compounds. nih.govoup.combioone.org

Male antennae of B. cranaodes showed a distinct electrophysiological response to (3E,5Z)-Tetradecadienyl acetate. nih.govoup.combioone.org Field trapping experiments demonstrated that a four-component blend containing (3E,5Z)-Tetradecadienyl acetate was significantly more attractive to males than the main component alone. nih.govoup.com This synergistic effect highlights the importance of minor components in achieving the full biological activity of a pheromone signal, which is critical for developing effective lures for pest monitoring and control. nih.govoup.com

Interactive Table: Pheromone Blend of Bonagota cranaodes

| Compound | Role in Blend |

| (E,Z)-3,5-Dodecadienyl acetate | Main Component |

| (Z)-5-Dodecenyl acetate | Minor Component |

| (3E,5Z)-Tetradecadienyl acetate | Minor/Synergistic Component |

| (Z)-9-Hexadecenyl acetate | Minor Component |

Methodologies for Pheromone Gland Extract Analysis

The identification of (3E,5Z)-Tetradecadienyl acetate and other pheromone components relies on sophisticated analytical techniques that can separate, identify, and confirm the biological activity of minute quantities of chemicals present in insect glands.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the chemical analysis of insect pheromones. lu.se In the study of Bonagota cranaodes, GC-MS was used to analyze the extracts from female sex pheromone glands, allowing for the separation and identification of 14 different structurally related compounds. nih.govoup.combioone.org The method works by separating volatile compounds in the gas chromatograph based on their chemical properties and retention times. Subsequently, the mass spectrometer fragments the molecules and creates a unique mass spectrum, or "chemical fingerprint," which allows for their definitive identification by comparing it to known standards. embrapa.br This powerful combination provides the structural information needed to identify compounds like (3E,5Z)-Tetradecadienyl acetate within a complex gland extract. nih.govoup.combioone.org

While GC-MS identifies the chemical composition of a gland extract, Gas Chromatography-Electroantennographic Detection (GC-EAD) is essential for determining which of those compounds are biologically active. nih.gov This technique couples a gas chromatograph with an insect antenna as a biological detector. nih.gov As separated compounds elute from the GC column, they are simultaneously directed to a standard detector (like a Flame Ionization Detector) and to the insect antenna. nih.govresearchgate.net If a compound elicits a nerve impulse in the antenna, a response is recorded. nih.gov

In the analysis of B. cranaodes, GC-EAD was instrumental in demonstrating that male antennae responded specifically to (3E,5Z)-Tetradecadienyl acetate, among other compounds in the gland extract. nih.govoup.combioone.org This confirmed its role as a behaviorally relevant component of the pheromone blend, distinguishing it from other non-active chemicals present in the gland. nih.govoup.combioone.org GC-EAD is a critical step in verifying the biological significance of identified compounds and ensuring that synthetic lures accurately mimic the natural pheromone signal. nih.gov

Stereochemical Analysis Techniques (e.g., Dimethyl Disulfide Derivatization)

A crucial step in the identification of unsaturated compounds like pheromones is the determination of the exact location and geometry (cis or trans, denoted as Z or E respectively) of the double bonds within the molecule. Electron ionization mass spectrometry (EI-MS) alone is often insufficient for this task as the high-energy ionization can cause the double bonds to migrate, leading to ambiguous fragmentation patterns. To overcome this, chemical derivatization techniques are employed to "fix" the double bonds in place, allowing for predictable fragmentation upon analysis. One of the most powerful and widely used methods for this purpose is dimethyl disulfide (DMDS) derivatization.

The reaction with DMDS involves the addition of a methylthio (-SCH3) group to each carbon atom of a double bond. When the derivatized molecule is then analyzed by gas chromatography-mass spectrometry (GC-MS), the carbon-carbon bond between the two methylthio-substituted carbons becomes prone to cleavage. This predictable fragmentation provides clear diagnostic ions in the mass spectrum that unequivocally reveal the original position of the double bond.

For a diene, such as tetradecadienyl acetate, this technique is particularly valuable. The DMDS reaction can result in the formation of a bis(methylthio) derivative. The subsequent mass spectrum will exhibit characteristic fragment ions resulting from the cleavage at both original double bond positions.

In the case of a conjugated diene system, like that found in (3E,5Z)-Tetradecadienyl acetate, the reaction with DMDS can be more complex. However, the resulting mass spectrum of the adducts will still provide the necessary information to pinpoint the location of the conjugated system.

A hypothetical fragmentation of the DMDS adduct of a generic tetradecadienyl acetate is presented in the table below to illustrate the principle. The key diagnostic ions are those that result from the cleavage between the carbons that were originally part of the double bonds.

| Fragment Ion (m/z) | Interpretation |

|---|---|

| [M]+ | Molecular ion of the DMDS adduct |

| Fragment A | Resulting from cleavage at the first double bond position |

| Fragment B | Resulting from cleavage at the second double bond position |

| Other diagnostic ions | Further fragments confirming the structure |

Detailed Research Findings:

Research on other lepidopteran pheromones has demonstrated the efficacy of DMDS derivatization in locating double bonds in various mono- and polyunsaturated acetates. The resulting mass spectra consistently show clear fragmentation patterns that allow for unambiguous structural assignment. For conjugated dienes, while the reaction can sometimes yield cyclic products in addition to the linear bis(methylthio) adducts, the diagnostic ions from the linear products are typically sufficient to determine the original positions of the double bonds. The stereochemistry (E/Z configuration) is generally determined by comparing the gas chromatographic retention times and mass spectra with those of synthetically prepared standards of all possible isomers.

Biosynthesis and Metabolic Pathways of 3e,5z Tetradecadienyl Acetate

Proposed Pheromone Biosynthetic Pathways in Insects

The biosynthesis of moth sex pheromones like (3E,5Z)-tetradecadienyl acetate (B1210297) originates from standard fatty acid synthesis, typically starting with acetyl-CoA to produce saturated fatty acids, most commonly palmitic acid (16:Acid) or stearic acid (18:Acid). iastate.edufrontiersin.org From these precursors, a precise sequence of enzymatic reactions, including desaturation and chain-shortening, generates the specific fatty acyl-CoA intermediate required. slu.se

For (3E,5Z)-tetradecadienyl acetate, a C14 diene, the proposed pathway begins with a C14 saturated fatty acid, myristic acid (14:Acid), which itself is derived from palmitic acid via one cycle of controlled chain shortening. slu.se The key steps are the introduction of two double bonds at the Δ3 and Δ5 positions. This process is catalyzed by specific desaturase enzymes. Following desaturation, the resulting (3E,5Z)-tetradecadienoic acid precursor undergoes reduction to the corresponding alcohol, which is then esterified to form the final acetate pheromone. iastate.edufrontiersin.org

The general pathway for lepidopteran pheromones can be summarized as follows:

De novo fatty acid synthesis: Production of palmitoyl-CoA or stearoyl-CoA.

Chain-shortening: Controlled β-oxidation to achieve the correct carbon chain length (C14 in this case).

Desaturation: Introduction of one or more double bonds at specific positions and with specific stereochemistry (E or Z).

Terminal modification: Reduction of the fatty acyl-CoA to a fatty alcohol, followed by acetylation to form the acetate ester. frontiersin.org

While the exact sequence and specific enzymes for (3E,5Z)-tetradecadienyl acetate have not been fully elucidated, this model, based on extensive research into other moth pheromones, provides a robust framework for understanding its biosynthesis. iastate.eduslu.se

Enzymatic Machinery and Gene Characterization

The conversion of a simple fatty acid into a complex pheromone molecule is orchestrated by a suite of specialized enzymes. The genes encoding these enzymes are often highly expressed in the pheromone gland and are key to the diversity of pheromone structures observed in moths. nih.gov

Acyl-CoA desaturases are critical enzymes that introduce double bonds into the fatty acid chain at specific locations and with precise Z (cis) or E (trans) geometry. frontiersin.org The formation of the conjugated 3,5-diene system in (3E,5Z)-tetradecadienyl acetate likely requires the action of at least one, and possibly two, highly specialized desaturases.

Research on other moth species with conjugated diene pheromones, such as the codling moth (Cydia pomonella), has revealed the existence of unusual desaturases, like an E9-desaturase, that are distinct from the more common Δ11 and Δ9 desaturases. slu.se By analogy, the biosynthesis of (3E,5Z)-tetradecadienyl acetate would necessitate desaturases capable of creating double bonds at the C3 and C5 positions. It is hypothesized that a Δ5-desaturase first acts on a tetradecenoyl precursor, followed by the action of a Δ3-desaturase, or that a single multifunctional desaturase performs sequential desaturations. The stereochemistry of the final product (3E, 5Z) is determined by the specific properties of these enzymes. frontiersin.org

Table 1: Common Acyl-CoA Desaturases in Moth Pheromone Biosynthesis and Hypothesized Involvement for (3E,5Z)-Tetradecadienyl Acetate

| Desaturase Type | Common Substrate(s) | Common Product(s) | Hypothesized Role in (3E,5Z)-14:OAc Biosynthesis |

| Δ11-desaturase | 16:Acid, 14:Acid | Z11-16:Acid, Z11-14:Acid | Unlikely to be directly involved in forming the 3,5-diene system. |

| Δ9-desaturase | 18:Acid, 16:Acid | Z9-18:Acid, Z9-16:Acid | Unlikely to be directly involved in forming the 3,5-diene system. |

| Δ5-desaturase | 14:Acid or a tetradecenoyl precursor | Z5-14:Acid | Potentially involved in creating one of the double bonds. |

| Δ3-desaturase | A tetradecenoyl precursor | 3,5-tetradecadienoyl-CoA | Potentially involved in creating the conjugated diene system. |

To produce a C14 pheromone from a C16 precursor like palmitic acid, the fatty acid chain must be shortened. This is accomplished through a modified, controlled version of the β-oxidation cycle. slu.senih.gov Unlike mitochondrial β-oxidation, which completely degrades fatty acids for energy, the process in the pheromone gland is typically peroxisomal and terminates after a specific number of cycles to yield a fatty acyl-CoA of a precise chain length. nih.gov For (3E,5Z)-tetradecadienyl acetate, palmitoyl-CoA (C16) would undergo one cycle of chain shortening to produce myristoyl-CoA (C14) before the desaturation steps occur. slu.se

Once the correct C14 diene fatty acyl-CoA precursor is synthesized, two final enzymatic steps are required to produce the acetate ester.

Fatty Acyl Reductases (FARs): These enzymes catalyze the reduction of the fatty acyl-CoA to its corresponding fatty alcohol. frontiersin.org FARs involved in pheromone production (pgFARs) are often specific to the pheromone gland and can show selectivity for substrates of particular chain lengths and degrees of unsaturation. frontiersin.org

Acetyltransferases (ATs): Following reduction, an acetyltransferase catalyzes the esterification of the (3E,5Z)-tetradecadienol with a molecule of acetyl-CoA, forming the final product, (3E,5Z)-tetradecadienyl acetate. iastate.edu

Transcriptomic and Genomic Approaches to Pheromone Biosynthesis Research

Modern molecular techniques have revolutionized the study of pheromone biosynthesis. By sequencing the complete set of transcribed genes (transcriptome) of the pheromone gland and comparing it to other body tissues, researchers can identify genes that are highly upregulated in the gland and are therefore likely candidates for involvement in pheromone production. frontiersin.orgnih.gov

This comparative transcriptomic approach allows for the discovery of novel desaturases, FARs, acetyltransferases, and other necessary enzymes without prior knowledge of their protein sequences. nih.gov Once candidate genes are identified, their function can be confirmed through heterologous expression in other organisms, such as yeast or insect cell lines. nih.govlu.se Genomic analysis further helps to understand the evolution and organization of these gene families within and between species. nih.gov While a specific transcriptomic study for Prionoxystus robiniae has not been detailed, this methodology is the standard approach for elucidating such biosynthetic pathways. frontiersin.orglu.se

Heterologous Bioproduction in Microbial Systems (e.g., Yeast)

The enzymes identified through transcriptomics can be used to engineer microbial systems for the sustainable production of pheromones. Yeasts, such as Saccharomyces cerevisiae and Yarrowia lipolytica, are particularly well-suited for this purpose as they are proficient in fatty acid synthesis. frontiersin.orglu.se

The general strategy for producing a compound like (3E,5Z)-tetradecadienyl acetate in yeast involves:

Identifying and cloning the genes for the specific desaturases, FAR, and acetyltransferase from the target insect.

Introducing these genes into the yeast genome.

Metabolically engineering the yeast to enhance the production of the required C14 fatty acid precursor and to channel it into the engineered pheromone pathway. frontiersin.org

This approach has been successfully used to produce other tetradecadienyl acetates, such as (Z,E)-9,12-tetradecadienyl acetate. nih.gov The biological production of pheromones offers an environmentally friendly and potentially cost-effective alternative to chemical synthesis, which often involves multiple steps and hazardous reagents. frontiersin.orgnih.gov

Neuroethology and Chemoreception of 3e,5z Tetradecadienyl Acetate

Olfactory Receptor Neuron Responses to Pheromone and Analogues

The initial step in pheromone perception occurs in specialized olfactory sensilla on the insect's antennae. Within these sensilla are Olfactory Receptor Neurons (ORNs), bipolar neurons whose dendrites are bathed in sensillar lymph and express specific odorant receptors. For a male moth, a subset of these ORNs is highly specialized to detect (3E,5Z)-Tetradecadienyl acetate (B1210297). When molecules of the pheromone enter the sensillum and bind to their corresponding receptors, they trigger the depolarization of the ORN, leading to the generation of action potentials.

The response of these ORNs is remarkably specific and sensitive. Neurons tuned to (3E,5Z)-Tetradecadienyl acetate will typically show a strong firing response to this molecule while exhibiting significantly weaker or no responses to its other geometric isomers or structurally related compounds. researchgate.net The firing rate of the ORN is directly correlated with the concentration of the pheromone, allowing the insect to perceive the intensity of the signal. Studies on other moth pheromones have demonstrated that the response dynamics are complex; at low concentrations, the response may be tonic (sustained firing), while at higher concentrations, it can become more phasic (a strong initial burst followed by adaptation). yale.edu Furthermore, prior exposure to a pheromone can modulate the sensitivity of the ORNs, in some cases making them more sensitive to subsequent encounters. researchgate.net This plasticity allows the olfactory system to adapt to varying environmental conditions and signal concentrations. researchgate.netnih.gov

Table 1: Representative Dose-Response Characteristics of Pheromone-Specific Olfactory Receptor Neurons

This table illustrates the typical dose-dependent firing activity of insect ORNs in response to a primary sex pheromone component, based on principles observed in studies of Spodoptera littoralis. The data shows that as the pheromone dose increases, the neuron's firing rate increases until it reaches a saturation point. Data modeled after findings on Z9,E11-tetradecenyl acetate responses. researchgate.net

| Pheromone Dose (pg) | Mean Firing Activity (spikes/200ms) |

|---|---|

| 0.01 | 5 ± 1.2 |

| 0.1 | 12 ± 2.5 |

| 1 | 25 ± 3.1 |

| 10 | 48 ± 4.5 |

| 100 | 75 ± 5.2 |

| 1000 | 90 ± 6.0 |

| 100000 | 92 ± 5.8 |

Pheromone-Binding Proteins and Odorant Receptors in Ligand Recognition

The journey of the (3E,5Z)-Tetradecadienyl acetate molecule from the environment to the ORN dendrite is a critical and highly regulated process. As a hydrophobic molecule, the pheromone has low solubility in the aqueous sensillar lymph. This challenge is overcome by Pheromone-Binding Proteins (PBPs), which are small, soluble proteins secreted at high concentrations into the lymph by auxiliary cells surrounding the ORNs. mdpi.comscienceopen.comnih.gov PBPs bind to the incoming pheromone molecules, solubilizing them and transporting them across the lymph to the ORN's dendritic membrane. nih.gov

Once the PBP-pheromone complex reaches the dendrite, the (3E,5Z)-Tetradecadienyl acetate molecule is handed off to an Odorant Receptor (OR). ORs are transmembrane proteins that determine the specificity of the neuron. scienceopen.com In insects, functional ORs are typically heterodimeric complexes, consisting of a specific, ligand-binding OR protein and a highly conserved co-receptor known as Orco. nih.gov The binding of (3E,5Z)-Tetradecadienyl acetate to its specific OR initiates an intracellular signal transduction cascade, resulting in the opening of ion channels and the depolarization of the neuron. nih.gov The binding affinity between PBPs and various pheromone components can differ, suggesting that PBPs contribute to the filtering and selection of relevant molecules even before they reach the receptor. nih.gov This two-step recognition process, involving both PBPs and ORs, ensures the high sensitivity and specificity required to detect faint pheromone plumes in a complex olfactory environment.

Table 2: Example of Competitive Binding Affinities of Pheromone-Binding Proteins

This table shows the binding affinities (Ki) of two different PBPs from the fall armyworm, Spodoptera frugiperda, to its three main sex pheromone components. Lower Ki values indicate stronger binding. This data illustrates how different PBPs within a single species can have distinct binding preferences for various components of a pheromone blend, a principle that applies to the reception of (3E,5Z)-Tetradecadienyl acetate in its target species. nih.gov

| Pheromone Ligand | SfruPBP1 Binding Affinity (Ki in µM) | SfruPBP2 Binding Affinity (Ki in µM) |

|---|---|---|

| (Z)-9-Tetradecenyl acetate (Z9-14:Ac) | 6.93 | 7.14 |

| (Z)-7-Dodecenyl acetate (Z7-12:Ac) | 8.11 | 7.28 |

| (Z)-11-Hexadecenyl acetate (Z11-16:Ac) | 3.45 | 5.01 |

Neural Processing of Pheromonal Cues within the Antennal Lobe and Higher Brain Centers

After detection by ORNs, the neural signals are transmitted via axons to the primary olfactory center of the insect brain, the antennal lobe (AL). nih.gov The AL is a highly organized structure composed of discrete, spherical neuropils called glomeruli. mpg.de A fundamental principle of olfactory coding is that all ORNs expressing the same type of odorant receptor converge onto a single, identifiable glomerulus. nih.gov Therefore, the information from ORNs specific to (3E,5Z)-Tetradecadienyl acetate is sent to a dedicated glomerulus in the AL of the male moth. In many male insects, glomeruli that process sex pheromone information are significantly enlarged compared to other glomeruli and are collectively known as the macroglomerular complex (MGC). frontiersin.org

Within the glomeruli, the ORN axons synapse with two main types of AL neurons: local interneurons (LNs) and projection neurons (PNs). LNs, which are mostly inhibitory, form connections between different glomeruli, shaping and refining the olfactory signal through processes like lateral inhibition. PNs receive input within a single glomerulus and transmit the processed olfactory information to higher brain centers. nih.gov This processing within the AL is not merely a relay; it involves significant non-linear integration, enhances the signal-to-noise ratio, and creates a unique neural representation of the pheromonal cue. nih.govnih.gov From the AL, PNs project primarily to two key areas: the mushroom bodies, which are associated with olfactory learning and memory, and the lateral horn, which is thought to mediate innate behavioral responses to odors like pheromones. The activity of AL circuits can also be modulated by neuropeptides, allowing the insect's physiological state to influence its response to pheromonal cues. nih.govnih.gov

Electrophysiological Studies (e.g., Electroantennography) in Behavioral Context

Electrophysiological techniques are crucial for identifying biologically active semiochemicals and understanding the function of the peripheral olfactory system. The electroantennogram (EAG) is a widely used method that measures the summed generator potentials of all responding ORNs on the antenna when exposed to an odorant. nih.gov A puff of a volatile compound over the antenna that elicits a significant negative voltage deflection indicates that the compound is detected by a population of ORNs.

EAG studies have been instrumental in confirming the biological activity of (3E,5Z)-Tetradecadienyl acetate. In studies on the carpenterworm moth, Prionoxystus robiniae, EAG analysis of synthetic standards helped identify the (Z,E) isomer as the most active component. researchgate.net This technique is particularly powerful for screening the activity of different isomers and analogues. Research has shown that while (3E,5Z)-Tetradecadienyl acetate is a potent attractant, other geometric isomers can have different, and sometimes interactive, effects on male behavior. For instance, the presence of the (Z,Z) isomer can inhibit attraction, while the (E,E) isomer can act as a synergist, enhancing the response to the primary attractant. researchgate.net The (E,Z) isomer, in contrast, may have no effect. researchgate.net These findings, validated by EAG and corresponding field trapping studies, demonstrate that the behavioral output is not merely dependent on the detection of a single compound but on the precise blend of isomers perceived by the antenna.

Table 3: Effect of Geometric Isomers on the Attractiveness of (3E,5Z)-Tetradecadienyl Acetate to Male Prionoxystus robiniae Moths

This table summarizes the observed effects of three other geometric isomers of 3,5-tetradecadienyl acetate when presented alongside the primary attractant, (3E,5Z)-Tetradecadienyl acetate. These interactions highlight the specificity of the chemoreception system. researchgate.net

| Isomer | Observed Effect on Attraction |

|---|---|

| (3Z,5Z)-Tetradecadienyl acetate | Inhibitory |

| (3E,5E)-Tetradecadienyl acetate | Synergistic |

| (3Z,5E)-Tetradecadienyl acetate | No effect |

Compound Index

Ecological and Evolutionary Aspects of 3e,5z Tetradecadienyl Acetate Signaling

Behavioral Ecology of Pheromone-Mediated Mate Attraction

(3E,5Z)-Tetradecadienyl acetate (B1210297) is a potent sex attractant for several species of moths, playing a crucial role in mediating mate location and attraction. In the carpenterworm moth, Prionoxystus robiniae, electroantennogram analyses of female gland extracts and male antennal responses to synthetic standards have suggested that this compound is a key component of its sex pheromone. nih.gov Field tests have confirmed that synthetic (3E,5Z)-Tetradecadienyl acetate is highly effective at attracting large numbers of male P. robiniae moths into traps. nih.gov Similarly, this compound serves as a sex attractant for the white-barred groundling moth, Recurvaria leucatella. nih.govpherobase.com

The behavioral response of males is highly specific to the stereochemistry of the pheromone. The precise blend and the presence of isomers can significantly influence the attractiveness of the chemical signal. For the carpenterworm moth, the naturally produced pheromone is a 9:1 ratio of (3Z,5E)-tetradecadienyl acetate and (3E,5E)-tetradecadienyl acetate. wsu.eduresearchgate.net Research on the effects of other geometrical isomers on the field attractiveness of (3E,5Z)-Tetradecadienyl acetate to male P. robiniae revealed complex interactions. The (Z,Z) isomer was found to inhibit attraction, the (E,E) isomer acted as a synergist, enhancing attraction, and the (E,Z) isomer had no discernible effect. nih.gov

Furthermore, the addition of other related compounds can modulate the behavioral response. In studies with P. robiniae, certain monounsaturated 14-carbon acetates were evaluated for their effect on the attractiveness of (3E,5Z)-Tetradecadienyl acetate. It was found that (E)-3-Tetradecenyl acetate enhanced attraction, while (Z)-9-tetradecenyl acetate and (E)-5-tetradecenyl acetate reduced trap captures. nih.gov This demonstrates that the behavioral ecology of mate attraction is not governed by a single compound but by a precise blend, where minor components and isomers can act as agonists or antagonists to fine-tune the signal's specificity and efficacy.

Interspecific and Intraspecific Variation in Pheromone Blends and Responses

Variation in the composition of pheromone blends is a critical factor in maintaining reproductive isolation between closely related species (interspecific variation) and can also occur between different populations of the same species (intraspecific variation).

Interspecific Variation

A clear example of interspecific variation involving a related compound is seen in the genus Recurvaria. While Recurvaria leucatella males are strongly attracted to (3E,5Z)-Tetradecadienyl acetate, a close relative, the lesser bud moth (Recurvaria nanella), is not attracted to this dienic compound. nih.govsakura.ne.jp Instead, R. nanella is highly attracted to a monoenic compound, (3E)-3-tetradecenyl acetate. nih.gov This difference in the primary attractant molecule serves as a pre-zygotic isolating mechanism, ensuring that males are attracted only to females of their own species. The specificity of this response is further highlighted by the observation that the addition of (5Z)-5-tetradecenyl acetate to the bait for R. nanella actually suppresses catches, indicating that the presence of certain compounds can act as an interspecific repellent. nih.gov

Intraspecific Variation

While significant geographic variation in pheromone blends is documented for many moth species, specific research detailing intraspecific variation in the production of or response to (3E,5Z)-Tetradecadienyl acetate is limited in the available literature. However, the composition of the pheromone blend itself represents a form of specificity. In the carpenterworm moth, Prionoxystus robiniae, the female sex pheromone is not pure (3E,5Z)-Tetradecadienyl acetate but a specific 9:1 ratio of (3Z,5E)-tetradecadienyl acetate and (3E,5E)-tetradecenyl acetate. wsu.eduresearchgate.net This precise ratio is crucial for optimal male attraction. While this defines the species-specific signal, it is plausible that subtle variations in this ratio could exist among different populations, although this has not been explicitly documented. Studies on other moth species have shown that heritable variation in pheromone component ratios exists, which can be a substrate for selection and population divergence. nih.gov

| Species | Primary Sex Attractant | Effect of Other Compounds | Citation |

|---|---|---|---|

| Recurvaria leucatella (White-barred groundling moth) | (3E,5Z)-Tetradecadienyl acetate | Other geometrical isomers do not influence catches. | nih.gov |

| Recurvaria nanella (Lesser bud moth) | (3E)-3-Tetradecenyl acetate | Catches are suppressed by higher amounts of (5Z)-5-tetradecenyl acetate. | nih.gov |

Influence of Environmental Factors on Pheromone Efficacy and Production

The effectiveness of a chemical signal like (3E,5Z)-Tetradecadienyl acetate is not solely dependent on its chemical properties but is also influenced by various environmental factors that can affect its production, release, transmission, and reception.

Studies on the carpenterworm moth, P. robiniae, which uses this pheromone, have shown that environmental conditions can significantly impact the success of trapping, which serves as a proxy for pheromone efficacy. In the humid hardwood forests of Mississippi, trap catches generally increased with trap height. oup.com Conversely, in the drier environment of North Dakota, the most effective trap height was between the tree canopy and the undergrowth. oup.com This suggests that local climate conditions, such as humidity and temperature gradients, can alter the dispersal and structure of the pheromone plume. Furthermore, heavy understory vegetation was found to reduce trap catches in Mississippi, indicating that physical obstructions can interfere with the signal's transmission. oup.com

| Environmental Factor | Observation in Mississippi (Humid) | Observation in North Dakota (Dry) | Citation |

|---|---|---|---|

| Trap Height | Catches generally increased with height. | Most moths caught between canopy and undergrowth. | oup.com |

| Understory Density | Heavy understory reduced trap catches. | Not specified. | oup.com |

| Dispenser Type | Cotton wick more effective than sheath type. | Sheath type more effective than cotton wick. | oup.com |

Applications in Integrated Pest Management Ipm Utilizing 3e,5z Tetradecadienyl Acetate

Monitoring Pest Populations with Pheromone-Baited Traps

Pheromone-baited traps are a critical tool in IPM, providing essential data on pest presence, population density, and seasonal activity. taylorfrancis.comnovaterraproject.eu The high specificity of (3E,5Z)-Tetradecadienyl acetate (B1210297) makes it an effective lure for monitoring specific moth species. researchgate.net

Traps baited with (3E,5Z)-Tetradecadienyl acetate are used to monitor the flight activity of male moths, which helps in determining the optimal timing for control measures. nih.gov For instance, in the management of the olive moth (Prays oleae), pheromone traps are installed before the first flight of the phyllophagous generation to track population dynamics. novaterraproject.euresearchgate.net Similarly, for the citrus flower moth (Prays citri), traps are placed in orchards in the spring to detect the pest and monitor its population levels. prayscitri.eu Research has shown that Pherocon 1C and Delta traps baited with 1 mg of a similar pheromone, (Z)-7-tetradecenal, are effective for monitoring P. oleae. nih.gov

The data gathered from these traps, such as the number of moths captured per trap per week, are used to establish tolerance thresholds. prayscitri.eupraysoleae.eu Once these thresholds are exceeded, control actions are initiated. prayscitri.eupraysoleae.eu For both Prays citri and Prays oleae, a general tolerance threshold is between 7 and 21 captures per trap per week, although this can vary by region. prayscitri.eupraysoleae.eu

In field tests, synthetic (3E,5Z)-Tetradecadienyl acetate has been shown to attract large numbers of males of the white-barred groundling moth (Recurvaria leucatella) into sticky traps, proving its utility for monitoring this pest. researchgate.net

Pest Monitoring with (3E,5Z)-Tetradecadienyl Acetate Analogs

| Pest Species | Common Name | Trap Type | Pheromone Used for Monitoring | Application Notes |

|---|---|---|---|---|

| Prays oleae | Olive Moth | Delta, Pherocon 1C | (Z)-7-tetradecenal | 1-3 traps per hectare are placed before the first generation appears to monitor population levels. novaterraproject.eunih.govpraysoleae.eu |

| Prays citri | Citrus Flower Moth | Triangular | (3E,5Z)-Tetradecadienyl acetate | 1-2 traps per hectare are placed in the spring to detect and monitor the pest. prayscitri.eu |

| Recurvaria leucatella | White-barred groundling moth | Sticky Traps | (3E,5Z)-Tetradecadienyl acetate | Highly attractive to males in field tests. researchgate.net |

Mating Disruption Strategies

Mating disruption is a proactive IPM technique that involves permeating an area with a synthetic sex pheromone to prevent male insects from locating females for mating. aomibio.com This disruption reduces the number of successful matings, leading to a decrease in the pest population over time. aomibio.com

For the citrus flower moth (Prays citri), mating disruption has been explored as an alternative to chemical control. researchgate.net Experiments using experimental pheromone dispenser formulations, such as Isonet-CFM, have demonstrated a significant "shutdown" effect on male captures in pheromone traps within treated lemon orchards. researchgate.net This indicates that the high concentration of the pheromone in the air successfully interfered with the males' ability to find the traps, and by extension, calling females. researchgate.net

Similarly, mating disruption has been investigated for the control of the olive moth (Prays oleae). mdpi.comipb.pt Studies have shown that the use of the female sex pheromone, (Z)-7-tetradecenal, in a mating disruption approach can lead to a decrease in male captures in treated plots by up to 96%. mdpi.com Recent advancements have seen the development of aerosol-based mating disruption technologies, which require fewer dispensers per hectare (2-5) compared to traditional passive dispensers (500-1000). mdpi.com Two-year field trials in Spain using aerosol devices demonstrated a high suppression of male P. oleae captures (>75%) and a significant reduction in fruit infestation in treated plots. mdpi.comnih.gov

Mating Disruption Efficacy Using Pheromones

| Pest Species | Pheromone/Formulation | Observed Effect | Key Finding |

|---|---|---|---|

| Prays citri | Isonet-CFM dispensers | Clear "shutdown" of male captures in traps. researchgate.net | Effective in disrupting chemical communication. researchgate.net |

| Prays oleae | (Z)-7-tetradecenal dispensers | Up to 96% decrease in male captures. mdpi.com | Significant reduction in male orientation. mdpi.com |

| Prays oleae | Aerosol dispensers | >75% suppression of male captures and significant reduction in fruit infestation. mdpi.comnih.gov | Fewer units needed per hectare provide effective control. mdpi.com |

Mass Trapping as a Control Tactic

Mass trapping is another direct control method that utilizes pheromone-baited traps to capture a large enough proportion of the male population to reduce mating and subsequent larval infestations. longdom.orgpraysoleae.eu The success of this tactic is dependent on trap density and the specifics of the pest's biology. longdom.org

A similar strategy is employed for the citrus flower moth (Prays citri). prayscitri.eu Mass trapping captures males to reduce fertilization of females and lower the pest population. prayscitri.eu The density of traps for P. citri is also between 10 and 20 traps per hectare, with traps controlling an area of 500 to 1,000 square meters each. prayscitri.eu Mass trapping is often recommended between July and August to protect the flowering period of lemon trees. prayscitri.eu

While not explicitly mentioning (3E,5Z)-Tetradecadienyl acetate, research on a related species, Prays nephelomima, a pest of citrus, has explored optimizing trap design and density for mass trapping, indicating the broader applicability of this tactic within the Prays genus. fao.org

Mass Trapping Parameters for Prays Species

| Pest Species | Trap Density (per hectare) | Trap Coverage Area (per trap) | Implementation Threshold |

|---|---|---|---|

| Prays oleae | 10-20 | 500-1000 m² | 7-21 captures/trap/week praysoleae.eu |

| Prays citri | 10-20 | 500-1000 m² | 7-21 captures/trap/week prayscitri.eu |

Development of Controlled-Release Formulations for Field Application

The effectiveness of pheromone-based IPM strategies hinges on the longevity and consistent release rate of the semiochemicals in the field. ciac.jl.cn Therefore, the development of controlled-release formulations is a critical area of research. ciac.jl.cn These formulations are designed to protect the pheromone from environmental degradation and to ensure a steady release over an extended period. researchgate.net

Various materials and technologies have been explored for the controlled release of insect pheromones, including microencapsulation. researchgate.net Microencapsulated formulations can be designed to have a burst of release followed by a prolonged, steady emission. researchgate.net Chemists can adjust various factors to create capsules with different release properties. researchgate.net

For field applications, these formulations need to be robust enough to withstand variable temperatures and UV radiation. researchgate.net The goal is to create a dispenser that remains effective for the entire flight period of the target pest, which can last for several weeks or even months. researchgate.net For example, pheromone diffusers for Prays citri are designed to have a duration of 90 days in normal field conditions, while those for Prays oleae last for 60 days. prayscitri.eupraysoleae.eu

The development of innovative matrices, such as nanogels and biodegradable polymers, is an active area of research aimed at improving the application and efficacy of pheromones like (3E,5Z)-Tetradecadienyl acetate in IPM programs. researchgate.net

Synergistic Effects of Pheromone Blends in Field Applications

While a single pheromone component can be attractive to a pest, in many cases, a blend of compounds in a specific ratio is required for maximum efficacy. The addition of secondary compounds can have synergistic or inhibitory effects on the primary attractant.

In the case of the carpenterworm moth (Prionoxystus robiniae), for which a related isomer, (Z,E)-3,5-tetradecadienyl acetate, is a potent attractant, the presence of other isomers and compounds significantly affects trap captures. researchgate.net Research has shown that the (E,E) isomer synergizes the attraction of the (Z,E) isomer, while the (Z,Z) isomer is inhibitory. researchgate.net Furthermore, (E)-3-Tetradecenyl acetate was found to enhance attraction. researchgate.net

For the almond moth (Cadra cautella), the primary sex pheromone is (Z,E)-9,12-tetradecadienyl acetate (ZETA), which is structurally similar to (3E,5Z)-Tetradecadienyl acetate. usda.gov Its effectiveness in mating disruption is enhanced by a synergist, (Z)-9-tetradecen-1-yl acetate (ZTA). usda.gov A study on the optimal blend for mating disruption found that a ratio of 5:1 or 3.3:1 of ZETA to ZTA was most effective, reducing mating by 87.5% compared to controls. usda.gov This highlights the importance of identifying and utilizing the correct pheromone blend and ratio for optimal performance in field applications. usda.gov

Effects of Pheromone Blend Components

| Pest Species | Primary Pheromone Component | Secondary Component | Effect |

|---|---|---|---|

| Prionoxystus robiniae | (Z,E)-3,5-tetradecadienyl acetate | (E,E)-3,5-tetradecadienyl acetate | Synergistic researchgate.net |

| Prionoxystus robiniae | (Z,E)-3,5-tetradecadienyl acetate | (Z,Z)-3,5-tetradecadienyl acetate | Inhibitory researchgate.net |

| Prionoxystus robiniae | (Z,E)-3,5-tetradecadienyl acetate | (E)-3-Tetradecenyl acetate | Enhancement researchgate.net |

| Cadra cautella | (Z,E)-9,12-tetradecadienyl acetate (ZETA) | (Z)-9-tetradecen-1-yl acetate (ZTA) | Synergistic (optimal ratio 5:1 or 3.3:1) usda.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.